(Z)-hexadec-11-enoic acid
Overview
Description
Synthesis Analysis
The biosynthesis of (Z)-hexadec-11-enoic acid in myxobacteria has been explored through feeding experiments using isotopically labeled precursors. Research indicates that the biosynthesis pathway involves the incorporation of leucine and valine, leading to the production of iso-fatty acids. Specifically, feeding isovaleric acid (IVA) to a mutant of M. xanthus impaired in the degradation of leucine to isovaleryl-CoA resulted in an increase in iso-odd fatty acids, while isobutyric acid (IBA) feeding increased the amount of iso-even fatty acids. The role of α-oxidation in the biosynthesis of iso-fatty acids was highlighted, with evidence suggesting that shorter homologues are formed mainly through α-oxidation and β-oxidation processes. Additionally, the involvement of desaturases in the biosynthesis of unsaturated fatty acids, including (Z)-hexadec-11-enoic acid, has been observed (Dickschat et al., 2005).
Molecular Structure Analysis
The molecular structure of (Z)-hexadec-11-enoic acid is characterized by a double bond in the Z (cis) configuration at the 11th carbon of a hexadecane backbone. This structural feature imparts specific chemical and physical properties to the molecule, influencing its behavior and interaction with other molecules. The presence of the double bond affects the molecule's flexibility, packing, and interactions within biological membranes, impacting its role in cellular processes.
Chemical Reactions and Properties
(Z)-Hexadec-11-enoic acid participates in various chemical reactions typical of unsaturated fatty acids. These include oxidation reactions, where the double bond can undergo addition reactions with oxygen or other oxidizing agents, leading to the formation of hydroperoxides or other oxidized derivatives. The molecule's reactivity towards agents such as hydrogen (hydrogenation) or halogens (halogenation) is also noteworthy, as these reactions can alter the double bond, affecting the molecule's properties and biological activities.
Physical Properties Analysis
The physical properties of (Z)-hexadec-11-enoic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the cis double bond typically lowers the melting point compared to its saturated counterparts, due to the kink it introduces in the molecule, decreasing the efficiency of packing in the solid state. These properties are critical for understanding the behavior of (Z)-hexadec-11-enoic acid in natural and industrial settings, affecting its extraction, purification, and application in various domains.
Chemical Properties Analysis
The chemical properties of (Z)-hexadec-11-enoic acid are defined by its functional groups and molecular structure. The carboxylic acid group confers acidity, allowing it to participate in deprotonation reactions and form salts and esters. The unsaturated nature of the molecule, due to the cis double bond, contributes to its reactivity, participating in addition reactions, and affecting its stability under oxidative conditions. Understanding these properties is essential for exploring the reactivity, stability, and potential applications of (Z)-hexadec-11-enoic acid in various fields.
Scientific Research Applications
Synthesis of Gly-Gly cis Olefin Isostere : Perlman and Albeck (2000) demonstrated the efficient and stereospecific synthesis of (z)-Hex-3-enedioic acid, which enables the synthesis of (z)-5-amino-3-pentenoic acid, a Gly-Gly cis olefin isostere, potentially useful in pharmaceutical applications (Perlman & Albeck, 2000).
Economic Production of Related Acids : Sudheer et al. (2018) achieved economic production of (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid, using crude glycerol as the sole carbon source in Escherichia coli. This process has implications for the economic synthesis of industrially relevant compounds (Sudheer et al., 2018).
Pharmaceutical and Cosmetic Applications : Ahmad et al. (1993) identified hydroxyalk-(4Z)-enoic acids in Zanthoxylum armatum seeds, suggesting potential applications in pharmaceutical and cosmetic products (Ahmad, Misra, & Gupta, 1993).
Insect Pheromone Biosynthesis : Wang, Zhao, and Wang (2005) studied the hybrid Helicoverpa armigera/H. assulta, noting a role for delta9 desaturase in pheromone biosynthesis, involving (Z)-9-hexadecenal and (Z)-11-hexadecenal (Wang, Zhao, & Wang, 2005).
Synthesis of Highly Fluorinated Fatty Acid Analogs : Buchanan, Smits, and Munteanu (2003) presented a synthesis of Z-11,11,12,13,13,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid, a highly fluorinated fatty acid analog with potential applications (Buchanan, Smits, & Munteanu, 2003).
Bombykol Biosynthesis in Silkworms : Yamaoka, Taniguchi, and Hayashiya (2005) studied bombykol biosynthesis in silkworm pupa pheromone glands, mediated by (Z)-11-hexadecenoic acid, a precursor to key pheromone components (Yamaoka, Taniguchi, & Hayashiya, 2005).
Safety And Hazards
This section would detail the compound’s toxicity, potential health effects, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or new methods of synthesis.
For a specific compound, each of these sections would be based on a thorough review of the scientific literature. Unfortunately, without more information on “(Z)-hexadec-11-enoic acid”, I can’t provide a more detailed analysis. If you have information about another compound, I’d be happy to help analyze that.
properties
IUPAC Name |
(Z)-hexadec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYDQCXGIMHLL-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880900 | |
Record name | hexadecenoic acid, z-11- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hexadecenoic acid | |
CAS RN |
2416-20-8 | |
Record name | hexadecenoic acid, z-11- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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